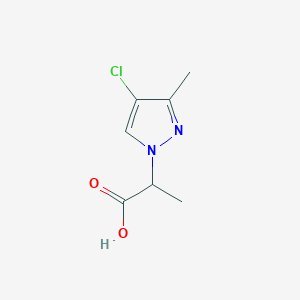
2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
- Heterocyclic System and Multicomponent Approach : Utilizing heterocyclic intermediates in the synthesis process .
Molecular Structure Analysis
The molecular structure of 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid consists of a doubly unsaturated five-membered heterocyclic aromatic ring. It comprises two nitrogen atoms (at positions 1 and 2) and three carbon atoms . For a visual representation, refer to the crystal structure and Hirshfeld surface analysis here.
Chemical Reactions Analysis
Aplicaciones Científicas De Investigación
Pharmacological Applications
Pyrazole-bearing compounds, such as “2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid”, have been recognized for their diverse pharmacological effects. These include:
- Antileishmanial Activity : These compounds have shown potent in vitro activity against leishmaniasis, a disease caused by protozoan parasites .
- Antimalarial Activity : They also exhibit antimalarial properties, which is crucial in the fight against malaria .
Proteomics Research Applications
This compound is utilized in proteomics research, which involves the large-scale study of proteins, particularly their structures and functions .
Biological Activities
Recent advances in the synthesis of pyrazole core-based organic molecules have highlighted their importance in various biological activities:
- Anti-inflammatory : They are used to reduce inflammation .
- Antinociceptive : These compounds can also act as pain relievers .
- Antipyretic : They have fever-reducing properties .
- Antifungal : They serve as agents to treat fungal infections .
- Antiviral : These molecules are used in the treatment of viral infections .
- Antidepressant : They can be used to alleviate symptoms of depression .
- Antibacterial : They have applications in combating bacterial infections .
- Antitumor : These compounds are investigated for their potential to inhibit tumor growth .
- Antioxidant : They are known to prevent oxidative stress by neutralizing free radicals .
- Anti-filarial : They are used in the treatment of diseases caused by filarial parasites .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds with a pyrazole core have been used in proteomics research applications , suggesting that this compound may also interact with proteins or enzymes in the body.
Mode of Action
It’s known that pyrazole derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating protein function .
Biochemical Pathways
Given the broad range of biological activities exhibited by pyrazole derivatives , it’s likely that this compound could influence multiple pathways.
Pharmacokinetics
The compound’s molecular weight (18861) and formula (C7H9ClN2O2) suggest that it may have good bioavailability .
Result of Action
Similar compounds with a pyrazole core have been shown to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, antitumor, and antiviral effects .
Propiedades
IUPAC Name |
2-(4-chloro-3-methylpyrazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-4-6(8)3-10(9-4)5(2)7(11)12/h3,5H,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLNORZCZMFOLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Cl)C(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588668 |
Source


|
| Record name | 2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid | |
CAS RN |
1005694-58-5 |
Source


|
| Record name | 2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


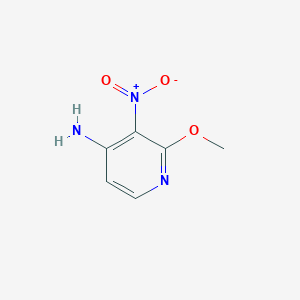
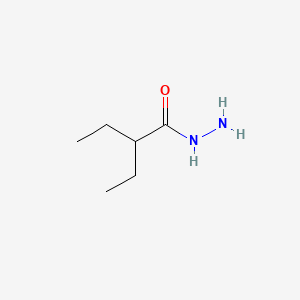
![Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one](/img/structure/B1318109.png)


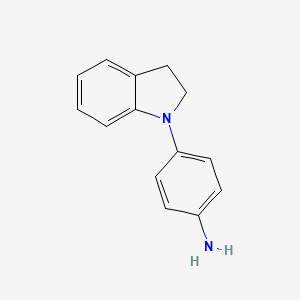

![4-[(2-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1318129.png)



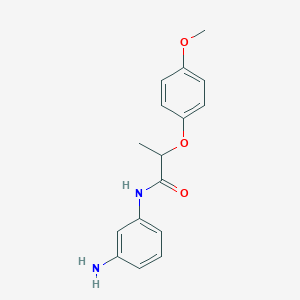
![2-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine](/img/structure/B1318153.png)